molecular formula C27H25N3O5 B3018619 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide CAS No. 894559-46-7

2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide

Cat. No.: B3018619
CAS No.: 894559-46-7
M. Wt: 471.513
InChI Key: RSBISONETDCJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide is a potent and selective chemical probe targeting the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8). This compound is of significant research value in the fields of oncology and immunology. PARP14 is recognized as a key promoter of cancer cell viability, metastasis, and the immunosuppressive tumor microenvironment . By selectively inhibiting PARP14 enzymatic activity, this molecule facilitates the study of ADP-ribosylation signaling pathways and their role in macrophage polarization towards a pro-tumorigenic M2 state . Its application allows researchers to investigate mechanisms of drug resistance in cancer and to explore novel therapeutic strategies aimed at disrupting tumor-induced immunosuppression. Furthermore, it serves as a critical tool for validating PARP14 as a drug target and for deciphering its non-redundant functions separate from other PARP family members in cellular stress response and signal transduction.

Properties

IUPAC Name

2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-33-22-9-7-20(8-10-22)28-16-19-13-18-14-24-25(35-12-11-34-24)15-23(18)30(27(19)32)17-26(31)29-21-5-3-2-4-6-21/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBISONETDCJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the dioxino group, and the attachment of the phenylacetamide moiety. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxino Group: This step may involve the cyclization of a suitable precursor with an appropriate reagent, such as a diol or an epoxide.

    Attachment of the Phenylacetamide Moiety: This can be done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C28H27N3O5
  • Molecular Weight : 485.5 g/mol
  • Functional Groups : The presence of a quinoline core and dioxino ring enhances its biological activity and reactivity.

Medicinal Chemistry

The compound's intricate structure indicates potential therapeutic applications. Compounds with similar structural motifs have been investigated for their biological activities, including:

  • Antimicrobial Properties : Research suggests that derivatives of quinoline often exhibit antimicrobial effects. The specific interactions of this compound with bacterial enzymes could lead to the development of new antibiotics.
  • Anti-inflammatory Activity : The presence of the methoxy group and the amide linkage may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Pharmacology

The pharmacological implications of this compound are significant:

  • Cancer Treatment : Similar compounds have shown promise in targeting cancer cell pathways. The ability of this compound to interact with specific receptors involved in tumor growth could be explored for anticancer therapies.
  • Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

Case Study 1: Antimicrobial Activity

A study focusing on quinoline derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various pathogens. The mechanism involved inhibition of bacterial DNA gyrase, suggesting that our compound may also possess similar activity.

Case Study 2: Anti-inflammatory Effects

Research on methoxy-substituted phenyl compounds has indicated their ability to inhibit pro-inflammatory cytokines. This suggests that 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo...) could be effective in reducing inflammation in models of arthritis.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares its core [1,4]dioxino[2,3-g]quinoline scaffold with several analogs, differing primarily in substituents at positions 6 (acetamide group) and 8 (benzoyl or aminomethyl groups). Key structural variations and their implications are summarized below:

Compound Name & Source Substituents (Position 8) Acetamide Group (Position 6) Molecular Formula Molecular Weight Key Properties/Bioactivity
Target Compound [(4-Methoxyphenyl)amino]methyl N-Phenyl C28H27N3O5 485.5 High lipophilicity; N/A bioactivity
2-[8-(4-Ethoxybenzoyl)... () 4-Ethoxybenzoyl N-(3-Methoxyphenyl) C28H27N3O6 501.5 Enhanced electron-withdrawing effects from ethoxy group
2-(8-Benzoyl-9-oxo...) () Benzoyl N-(2,4-Dimethoxyphenyl) C28H24N2O6 484.5 Increased steric bulk; potential kinase inhibition
N-(3-Chloro-2-Methylphenyl)... () Phenylaminomethyl N-(3-Chloro-2-Methylphenyl) C27H24ClN3O4 489.9 Chlorine substituent may improve metabolic stability
(±)-2-Chloro-N-(4-Methyl-2-oxo...) () 2-Chloro-2-phenylacetyl N-(Chromen-7-yl) C19H15ClNO3 340.8 Anti-inflammatory activity (superior to ibuprofen)

Notes:

  • Substituent Effects: The 4-methoxy group in the target compound likely improves solubility compared to non-polar analogs (e.g., benzoyl in ). Conversely, electron-withdrawing groups (e.g., ethoxy in ) may enhance target binding affinity .

Computational and Bioactivity Profiling

  • Structural Similarity Metrics: Tanimoto and Dice indices () quantify the similarity between the target compound and known inhibitors. For example, analogs with >50% similarity to kinase inhibitors () may share target pathways .
  • Clustering Analysis : Hierarchical clustering () groups compounds with similar bioactivity profiles, suggesting that the target compound’s 4-methoxy substituent aligns it with anti-proliferative or anti-inflammatory clusters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide, and what key reagents/conditions are critical for functional group assembly?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the construction of the quinolin-dioxine core. Key steps include:

  • Functionalization : Introducing the 4-methoxyphenylaminomethyl group via reductive amination (using NaBH4 or Pd-C/H₂ under acidic conditions) .
  • Acetamide Coupling : Reacting the intermediate with N-phenylacetamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical reagents include oxidizing agents (e.g., KMnO₄ for quinoline oxidation) and temperature-controlled inert atmospheres to prevent side reactions .

Q. How can structural characterization of this compound be systematically validated, particularly for distinguishing regioisomers or confirming dioxane ring formation?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H- and ¹³C-NMR to confirm substituent positions (e.g., methoxy group at C4, acetamide linkage) and dioxane ring protons (δ 4.0–5.5 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : If crystals are obtainable, to resolve ambiguities in ring conformation .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to quinazolinone derivatives?

  • Methodological Answer : Prioritize assays aligned with known activities of quinazolinones:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : β-hematin inhibition assays for antimalarial potential .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 2–5% vs. 10–15%) be resolved, and what experimental parameters most significantly impact reproducibility?

  • Methodological Answer : Conduct a Design of Experiments (DOE) to isolate variables:

  • Key Factors : Reaction temperature (30–80°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd-C: 5–20% w/w) .
  • Analytical Tools : Use HPLC to track intermediates and identify side products (e.g., dehalogenation or over-oxidation) .
  • Optimization : Adaptive feedback loops integrating computational pathfinding (e.g., quantum chemical modeling of reaction barriers) .

Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound, particularly its blood-brain barrier (BBB) permeability?

  • Methodological Answer : Combine:

  • Molecular Dynamics (MD) Simulations : To assess membrane partitioning using lipid bilayer models .
  • QSAR Models : Train on datasets of structurally related compounds to predict logP, pKa, and BBB score .
  • ADMET Prediction Software : Tools like SwissADME or ADMETLab 2.0 to evaluate bioavailability and toxicity risks .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, in silico fragmentation) resolve ambiguities in the spatial arrangement of the dioxino-quinoline moiety?

  • Methodological Answer :

  • NOESY/ROESY : Detect through-space correlations between the dioxane protons and adjacent substituents .
  • DFT Calculations : Optimize molecular geometry and simulate NMR chemical shifts for comparison with experimental data .
  • LC-MS/MS Fragmentation : Compare experimental MS/MS spectra with in silico predictions (e.g., CFM-ID) to validate connectivity .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets (e.g., kinase inhibition vs. DNA intercalation)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., EGFR kinase) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites .
  • Fluorescence Quenching : Assess DNA binding via ethidium bromide displacement assays .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay conditions?

  • Methodological Answer :

  • Normalization : Report data relative to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool datasets from multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive models .

Methodological Resources

  • Synthesis Optimization : ICReDD’s reaction path search tools for condition screening .
  • Computational Modeling : COMSOL Multiphysics for reaction simulation .
  • Data Integrity : Encryption protocols in chemical software for secure data management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.